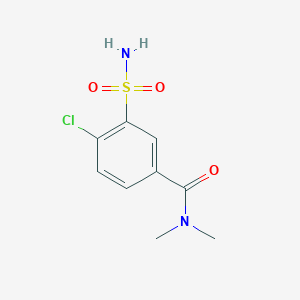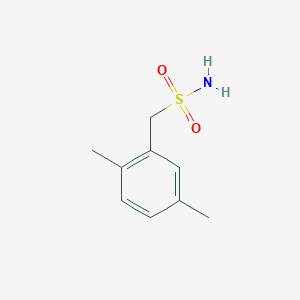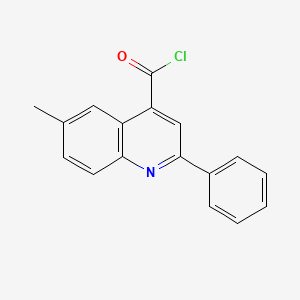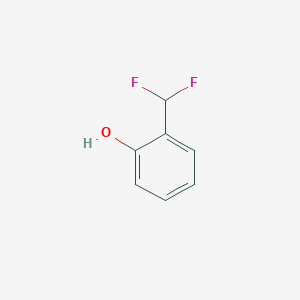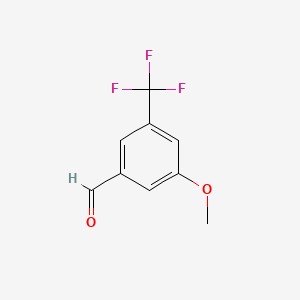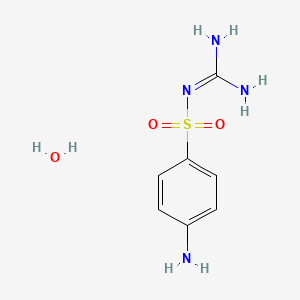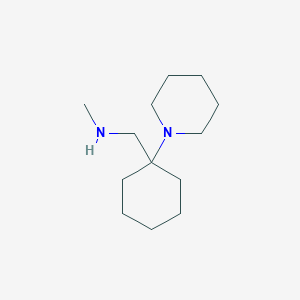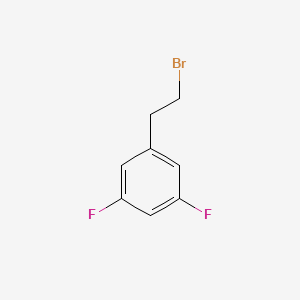
(E)-1,2-dichloro-1-fluoroethene
Vue d'ensemble
Description
(E)-1,2-dichloro-1-fluoroethene is a useful research compound. Its molecular formula is C2HCl2F and its molecular weight is 114.93 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Molecular Structure and Properties
Equilibrium Geometry Analysis : A study by Gambi et al. (2019) reports the equilibrium structure of 1-chloro-1-fluoroethene, obtained through a least-squares fit procedure using experimental ground-state rotational constants of various isotopologues. This contributes to understanding the molecular geometries of chlorofluoroethene isomers (Gambi et al., 2019).
Analysis of Vibrational Spectra : Pietropolli Charmet et al. (2016) recorded the gas-phase infrared spectra of 1-chloro-1-fluoroethene, leading to revised assignments for various bands. This study provides a detailed vibrational structure of the molecule (Pietropolli Charmet et al., 2016).
Chemical Reactions and Applications
Anaerobic Reductive Dechlorination : Pon and Semprini (2004) studied 1-chloro-1-fluoroethene as a reactive tracer to quantify the anaerobic transformation of vinyl chloride, demonstrating its utility in evaluating transformation potential in environmental contexts (Pon & Semprini, 2004).
Halogenation Reactions : Research by Boguslavskaya et al. (1978) explored the bromo and chlorofluorination of various dichloroethylenes, including E and Z-1,2-dichloroethylenes, in anhydrous hydrogen fluoride. This study contributes to understanding the stereospecificity and regioselectivity of these halogenation reactions (Boguslavskaya et al., 1978).
Cross-Metathesis Reactions : A study by Yamamoto and Shimoda (2016) demonstrated the use of (Z)-1-bromo2-fluoroethene in cross-metathesis reactions, showcasing the potential of fluoroethene derivatives in synthesizing various alkenes with high Z-selectivities (Yamamoto & Shimoda, 2016).
Mécanisme D'action
1,2-Dichloro-1-fluoroethylene, also known as (1E)-1,2-dichloro-1-fluoroethene or (E)-1,2-dichloro-1-fluoroethene, is a chemical compound with the formula C2HCl2F . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.
Analyse Biochimique
Biochemical Properties
(E)-1,2-dichloro-1-fluoroethene plays a significant role in biochemical reactions due to its reactive nature. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics. The interaction with these enzymes can lead to the formation of reactive intermediates that may further react with cellular macromolecules, potentially causing oxidative stress and cellular damage . Additionally, this compound can form adducts with proteins, altering their structure and function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to the activation of stress response pathways, such as the MAPK pathway, which is involved in cell survival and apoptosis . Furthermore, it can alter the expression of genes related to detoxification and oxidative stress, thereby impacting cellular metabolism . These changes can result in altered cell function and viability.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as DNA and proteins, leading to the formation of covalent adducts . This binding can inhibit or activate enzymes, depending on the nature of the interaction. For instance, the inhibition of cytochrome P450 enzymes by this compound can lead to the accumulation of toxic metabolites . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions . It can undergo degradation in the presence of light and heat, leading to the formation of reactive intermediates . Long-term exposure to this compound in in vitro and in vivo studies has been associated with chronic cellular damage and altered cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may induce mild oxidative stress and transient changes in cellular metabolism . At high doses, it can cause significant toxicity, including liver and kidney damage . Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects . These findings highlight the importance of dosage considerations in the use of this compound in biochemical research.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes catalyze the oxidation of this compound, leading to the formation of reactive intermediates that can further react with cellular macromolecules . The metabolism of this compound can affect metabolic flux and metabolite levels, potentially disrupting normal cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . It can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation . The distribution of this compound within tissues can influence its overall toxicity and effectiveness in biochemical applications .
Subcellular Localization
The subcellular localization of this compound is critical for understanding its activity and function. It has been found to localize in various cellular compartments, including the cytoplasm, mitochondria, and nucleus . The targeting signals and post-translational modifications of this compound play a role in directing it to specific organelles . The localization of this compound within these compartments can affect its interactions with biomolecules and its overall biochemical activity .
Propriétés
IUPAC Name |
1,2-dichloro-1-fluoroethene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HCl2F/c3-1-2(4)5/h1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWDGFGTYBDRKHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HCl2F | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10861927 | |
| Record name | 1,2-Dichloro-1-fluoroethene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10861927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
430-58-0 | |
| Record name | Ethene, 1,2-dichloro-1-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=430-58-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-dichloro-1-fluoroethylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.424 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 1,2-dichloro-1-fluoroethylene as described in the provided research?
A1: The provided research papers do not focus on applications of 1,2-dichloro-1-fluoroethylene as a standalone compound. Instead, one of the papers [] describes its use as a co-spinning agent alongside other chlorofluorocarbons in the production of polyolefin fibers through a process called flash spinning. This technique utilizes specific solvent properties to create fibers with unique characteristics.
Q2: Can you elaborate on the structural characterization of 1,2-dichloro-1-fluoroethylene based on the provided research?
A2: One of the papers [] focuses on the vibrational assignment of both cis and trans isomers of 1,2-dichloro-1-fluoroethylene. Although the abstract doesn't provide detailed spectroscopic data, it highlights that the study successfully assigned vibrational modes for both isomers, including deuterated analogs (FC1C[UNK]CC1D). This suggests the study likely employed techniques like infrared and Raman spectroscopy to determine the molecule's vibrational frequencies, which are directly related to its structure and bonding.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


